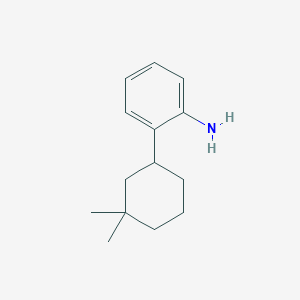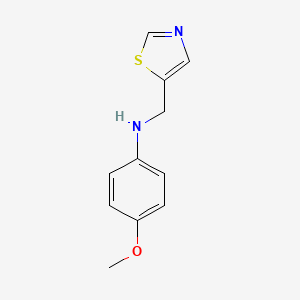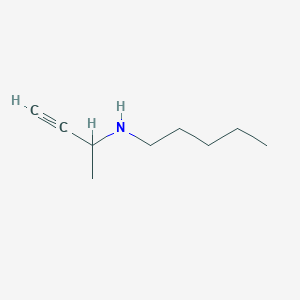
(But-3-yn-2-yl)(pentyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(But-3-yn-2-yl)(pentyl)amine is an organic compound with the molecular formula C9H17N. It is a member of the amine family, characterized by the presence of an amine group (-NH2) attached to a but-3-yn-2-yl and a pentyl group. This compound is of interest due to its unique structure, which includes both an alkyne and an amine functional group, making it a versatile molecule in organic synthesis and various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (But-3-yn-2-yl)(pentyl)amine typically involves the reaction of but-3-yn-2-yl bromide with pentylamine under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine group of pentylamine attacks the electrophilic carbon of but-3-yn-2-yl bromide, displacing the bromide ion.
Reaction Conditions:
Reagents: But-3-yn-2-yl bromide, pentylamine
Solvent: Anhydrous ethanol or tetrahydrofuran (THF)
Temperature: Room temperature to reflux
Catalyst: Potassium carbonate or sodium hydroxide as a base
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize yield and purity. The use of automated systems ensures precise control over reaction conditions, minimizing by-products and enhancing scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(But-3-yn-2-yl)(pentyl)amine undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne can be reduced to alkenes or alkanes using hydrogenation.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) in aqueous or organic solvents.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Acid chlorides or anhydrides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of amides or other nitrogen-containing compounds.
Applications De Recherche Scientifique
(But-3-yn-2-yl)(pentyl)amine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its pharmacological properties, including potential antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and surfactants.
Mécanisme D'action
The mechanism of action of (But-3-yn-2-yl)(pentyl)amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The alkyne group can undergo click chemistry reactions, forming stable triazole rings that can target specific biomolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
(But-3-yn-2-yl)(butyl)amine: Similar structure but with a butyl group instead of a pentyl group.
But-3-yn-1-amine: Contains an alkyne and an amine group but lacks the additional alkyl chain.
Propargylamines: A class of compounds with an alkyne and an amine group, used in various synthetic applications.
Propriétés
Formule moléculaire |
C9H17N |
|---|---|
Poids moléculaire |
139.24 g/mol |
Nom IUPAC |
N-but-3-yn-2-ylpentan-1-amine |
InChI |
InChI=1S/C9H17N/c1-4-6-7-8-10-9(3)5-2/h2,9-10H,4,6-8H2,1,3H3 |
Clé InChI |
VJMMIBRQQBAMRB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCNC(C)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


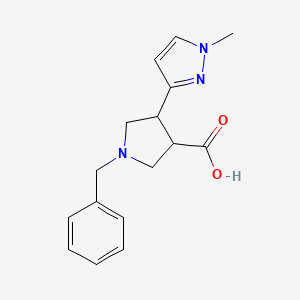
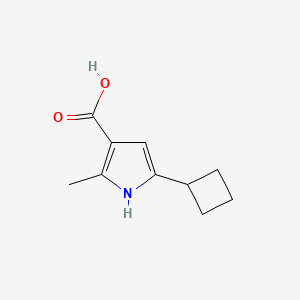

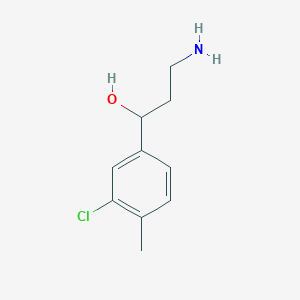
![4-{5H,6H,7H-pyrrolo[2,3-d]pyrimidin-4-yl}morpholine](/img/structure/B13237948.png)
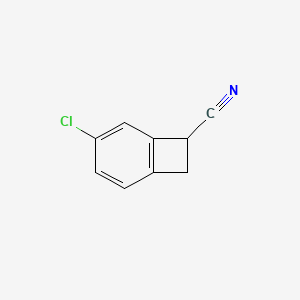

![3-[2-Amino-3-(trifluoromethyl)cyclopropyl]propanoic acid](/img/structure/B13237959.png)
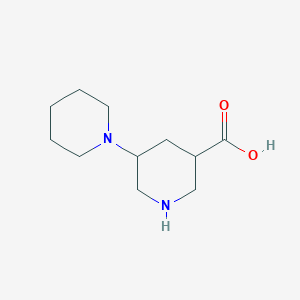
![2-{5-[2-(Trifluoromethyl)phenyl]furan-2-yl}acetic acid](/img/structure/B13237977.png)
![4-[(1H-Pyrazol-4-yl)amino]benzonitrile](/img/structure/B13237982.png)
![Methyl({6-methylimidazo[2,1-b][1,3]thiazol-5-yl}methyl)amine](/img/structure/B13237997.png)
